molecular formula C15H14ClO2P B14196669 Ethyl 9H-fluoren-9-ylphosphonochloridate CAS No. 835920-00-8

Ethyl 9H-fluoren-9-ylphosphonochloridate

Cat. No.: B14196669
CAS No.: 835920-00-8
M. Wt: 292.69 g/mol
InChI Key: YROSIBZAFCZYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9H-fluoren-9-ylphosphonochloridate is a chemical compound that belongs to the class of phosphonochloridates It is characterized by the presence of a fluorenyl group attached to a phosphonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9H-fluoren-9-ylphosphonochloridate typically involves the reaction of 9H-fluoren-9-ylphosphonic acid with thionyl chloride to form the corresponding phosphonochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

9H-fluoren-9-ylphosphonic acid+thionyl chlorideEthyl 9H-fluoren-9-ylphosphonochloridate+SO2+HCl\text{9H-fluoren-9-ylphosphonic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 9H-fluoren-9-ylphosphonic acid+thionyl chloride→Ethyl 9H-fluoren-9-ylphosphonochloridate+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9H-fluoren-9-ylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The fluorenyl group can undergo oxidation to form fluorenone derivatives or reduction to form fluorenyl alcohols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding phosphonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: The reaction is carried out in aqueous medium under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of phosphonates, phosphonamides, or phosphonothioates.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alcohols.

    Hydrolysis: Formation of 9H-fluoren-9-ylphosphonic acid.

Scientific Research Applications

Ethyl 9H-fluoren-9-ylphosphonochloridate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various phosphonate derivatives, which are important intermediates in organic synthesis.

    Materials Science: The compound is used in the preparation of functionalized materials, including polymers and dendrimers, due to its ability to form stable phosphonate linkages.

    Biology and Medicine: Phosphonate derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents.

    Industry: The compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 9H-fluoren-9-ylphosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological targets, such as enzymes, by mimicking the natural substrates or inhibitors. The fluorenyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the binding affinity of the compound to its molecular targets.

Comparison with Similar Compounds

Ethyl 9H-fluoren-9-ylphosphonochloridate can be compared with other similar compounds, such as:

    9H-Fluoren-9-one: A ketone derivative of fluorene, used as a precursor in organic synthesis.

    9H-Fluoren-9-ylmethyl chloroformate: Used in peptide synthesis as a protecting group for amino acids.

    9H-Fluoren-9-ylmethoxycarbonyl chloride: Another protecting group used in organic synthesis.

Uniqueness

This compound is unique due to its phosphonochloridate group, which imparts distinct reactivity and allows for the formation of a wide range of phosphonate derivatives. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

835920-00-8

Molecular Formula

C15H14ClO2P

Molecular Weight

292.69 g/mol

IUPAC Name

9-[chloro(ethoxy)phosphoryl]-9H-fluorene

InChI

InChI=1S/C15H14ClO2P/c1-2-18-19(16,17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3

InChI Key

YROSIBZAFCZYLU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.